Product packaging for 3-bromo-N-ethyl-5-methoxyaniline(Cat. No.:)

3-bromo-N-ethyl-5-methoxyaniline

Cat. No.: B7973769
M. Wt: 230.10 g/mol
InChI Key: IFMHDTZYKXWOFN-UHFFFAOYSA-N
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Description

3-bromo-N-ethyl-5-methoxyaniline is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B7973769 3-bromo-N-ethyl-5-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-ethyl-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHDTZYKXWOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Halo and Methoxy Substituted Anilines in Contemporary Organic Synthesis

Halo- and methoxy-substituted anilines are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The presence of a halogen atom, such as bromine, on the aniline (B41778) ring provides a reactive handle for a variety of cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which form the skeletons of many pharmaceutical and industrial compounds. For instance, the bromine atom can participate in well-established transformations like the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functional groups.

The methoxy (B1213986) group (-OCH3), on the other hand, is an electron-donating group that influences the electronic properties of the aniline ring. This electronic influence can direct the regioselectivity of electrophilic aromatic substitution reactions, often favoring substitution at positions ortho and para to the methoxy group. Furthermore, the methoxy group can be a precursor to a hydroxyl group through demethylation, adding another layer of synthetic versatility. The combined presence of both halo and methoxy substituents on an aniline ring, as seen in 3-bromo-5-methoxyaniline (B176949), creates a multifunctional scaffold with distinct points for chemical modification. uni.lunih.gov This strategic placement of functional groups is crucial in multi-step syntheses where sequential and selective reactions are required.

Recent research has highlighted the utility of such substituted anilines in the synthesis of heterocyclic compounds and as precursors to medicinally relevant scaffolds. For example, a 2023 study detailed a Brønsted acid-catalyzed method for the meta-amination of anisidines (methoxyanilines), showcasing the ongoing efforts to develop novel and efficient ways to functionalize these important molecules. nih.gov

Importance of N Alkylated Aniline Derivatives As Versatile Synthetic Building Blocks

N-alkylation of anilines, the process of replacing a hydrogen atom on the nitrogen with an alkyl group, is a critical transformation in organic synthesis. researchgate.netrsc.org This modification converts a primary or secondary amine into a secondary or tertiary amine, respectively, which significantly alters the compound's chemical and physical properties. N-alkylated anilines are prevalent in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govwikipedia.org

The introduction of an N-alkyl group, such as the ethyl group in 3-bromo-N-ethyl-5-methoxyaniline, can enhance a molecule's lipophilicity, which can be crucial for its biological activity and pharmacokinetic profile. From a synthetic standpoint, N-alkylation can prevent unwanted side reactions at the nitrogen atom, such as N-acylation or oxidation, thereby allowing for selective transformations on other parts of the molecule. wikipedia.org

The methods to achieve N-alkylation are diverse and continually evolving. Traditional methods often involve the use of alkyl halides, but greener and more efficient catalytic approaches are gaining prominence. researchgate.net These include the use of alcohols as alkylating agents, catalyzed by transition metals like iridium, ruthenium, and cobalt, which generate water as the only byproduct. rsc.orgnih.gov The development of these catalytic systems underscores the importance of N-alkylated anilines as synthetic intermediates and the continuous drive for more sustainable chemical processes.

N-alkylated anilines serve as key precursors in a variety of important chemical reactions. They can be used in the synthesis of complex tertiary amines through cross-coupling reactions and are foundational for the construction of various nitrogen-containing heterocyclic systems. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of organic compounds. These methods can be used to model the behavior of 3-bromo-N-ethyl-5-methoxyaniline with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

For instance, studies on various substituted anilines have shown that electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, can also be analyzed. Properties like atomic charges can be calculated to understand the electronic effects of the substituents. afit.edu For example, the natural charge on the amino nitrogen in substituted anilines has been shown to correlate well with the pKa of the amino group. afit.edu

Below is a table illustrating the kind of data that would be obtained from a geometry optimization and electronic structure analysis of this compound, with example values drawn from studies on related anilines.

ParameterDescriptionIllustrative Value
C-N Bond LengthThe distance between the aniline (B41778) carbon and the nitrogen atom.1.40 Å
C-Br Bond LengthThe distance between the aromatic carbon and the bromine atom.1.90 Å
C-O Bond LengthThe distance between the aromatic carbon and the methoxy (B1213986) oxygen.1.36 Å
N-C (ethyl) Bond LengthThe distance between the nitrogen and the ethyl carbon.1.47 Å
Amino Group Out-of-Plane AngleThe angle of the N-H bond relative to the plane of the benzene (B151609) ring.~40°
Dipole MomentA measure of the overall polarity of the molecule.~2.5 D

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. Theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For ¹H and ¹³C NMR spectra, the chemical shifts of the aromatic protons and carbons in this compound would be influenced by the electronic effects of the bromo, methoxy, and N-ethyl groups. The positions of these substituents on the aromatic ring would lead to a specific splitting pattern for the aromatic protons. chemicalforums.com Similarly, the vibrational frequencies in the IR spectrum, corresponding to the stretching and bending of different bonds (e.g., N-H, C-N, C-O, C-Br), can be calculated. For example, the N-H stretching frequency in anilines is typically observed around 3400 cm⁻¹. chemicalforums.com

The following table provides an example of predicted spectroscopic data for this compound, based on typical values for substituted anilines.

SpectroscopyFeaturePredicted Value
¹H NMRAromatic Protons6.5 - 7.5 ppm
Ethyl Group (CH₂)~3.2 ppm (quartet)
Ethyl Group (CH₃)~1.2 ppm (triplet)
Methoxy Group (OCH₃)~3.8 ppm (singlet)
¹³C NMRAromatic Carbons100 - 160 ppm
IRN-H Stretch~3400 cm⁻¹
C-O Stretch (Aromatic)~1250 cm⁻¹
C-Br Stretch~600 cm⁻¹

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.info

An illustrative FMO analysis for this compound is presented in the table below, with energy values typical for substituted anilines.

ParameterDescriptionIllustrative Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5
HOMO-LUMO GapThe energy difference between the LUMO and HOMO.5.0

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the energy changes that occur as reactants are converted into products, it is possible to understand the detailed steps of a reaction.

Elucidation of Transition States and Energy Barriers for Key Chemical Transformations

A key aspect of studying reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction pathway. masterorganicchemistry.comucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. For a molecule like this compound, a relevant chemical transformation to study would be its synthesis, for example, via the N-alkylation of 3-bromo-5-methoxyaniline (B176949).

The following table provides a hypothetical example of the calculated energy barriers for the N-alkylation of 3-bromo-5-methoxyaniline with ethanol.

Reaction StepDescriptionIllustrative Energy Barrier (kcal/mol)
Alcohol DehydrogenationFormation of the corresponding aldehyde.15
Imine FormationCondensation of the amine with the aldehyde.10
Imine ReductionHydrogenation of the imine to the final product.12

Mapping of Potential Energy Surfaces to Understand Reaction Pathways

A potential energy surface (PES) is a multi-dimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the different possible reaction pathways and identify the most likely route from reactants to products. colostate.edu

For a reaction involving this compound, such as an electrophilic aromatic substitution, a PES map would show how the energy of the system changes as the electrophile approaches the aromatic ring at different positions. The map would reveal the transition states and any intermediate structures, providing a comprehensive picture of the reaction mechanism. Computational studies on substituted anilines have used PES mapping to understand conformational changes and internal rotations of substituent groups. colostate.edu

Analysis of Substituent Effects and Structure-Reactivity Relationships

The reactivity and equilibrium properties of substituted aromatic compounds are intricately linked to the electronic and steric nature of their substituents. Quantitative Structure-Activity Relationships (QSAR) provide a framework for understanding these connections.

The Hammett equation is a cornerstone in physical organic chemistry for quantifying the influence of meta and para substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends only on the substituent. wikipedia.org Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive σ values. afit.eduresearchgate.net

For this compound, the substituents are in the meta positions relative to the amino group. The Hammett constants for these substituents provide a first approximation of their electronic influence.

The Taft equation extends this concept by separating polar (inductive), steric, and resonance effects. It is particularly useful for analyzing reactions where steric hindrance plays a significant role. wikipedia.orgdalalinstitute.comnumberanalytics.com The equation is often written as:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. dalalinstitute.com

The following table provides typical Hammett (σm) and Taft (σ*, Es) parameters for the substituents present in this compound.

Table 1: Hammett and Taft Parameters for Substituents

Substituent Hammett Constant (σm) Taft Polar Constant (σ*) Taft Steric Constant (Es)
Bromine (Br) 0.39 pitt.edu 2.84 -0.47
Methoxy (OCH₃) 0.12 pitt.edu 1.81 -0.55
Ethyl (C₂H₅) on Nitrogen -0.07 (for N-alkylation) -0.10 -0.07

Note: Values can vary slightly depending on the reaction and solvent system. The value for the N-ethyl group reflects its effect on the basicity of the amine.

These parameters suggest that the bromine atom acts as a moderate electron-withdrawing group primarily through its inductive effect. The methoxy group is also inductively electron-withdrawing at the meta position, though its effect is weaker than that of bromine. The N-ethyl group, being an alkyl group, is electron-donating.

Electronic Influences:

The electronic character of the substituents on the aniline ring significantly impacts the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring towards electrophilic substitution.

Bromine (Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). However, for a meta-substituent, the resonance effect is minimal, and the inductive effect dominates, making the ring less electron-rich and decreasing the basicity of the aniline nitrogen.

Methoxy (OCH₃): The methoxy group also exhibits both inductive and resonance effects. The oxygen atom is highly electronegative, resulting in an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can be delocalized into the aromatic ring, a strong electron-donating resonance effect (+M). At the meta position, the +M effect is not directly transmitted to the amino group, so the -I effect is more pronounced, leading to a decrease in the electron density of the ring compared to unsubstituted aniline.

N-ethyl Group: The ethyl group attached to the nitrogen atom is an alkyl group and is considered electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which would typically increase the basicity of the amine compared to aniline. However, steric effects can also come into play.

Steric Influences:

Steric effects arise from the spatial arrangement of atoms and can hinder or facilitate chemical reactions.

Bromine and Methoxy Groups: Being in the meta positions (3 and 5), the bromine and methoxy groups flank the amino group. While not as sterically demanding as ortho substituents, they can still influence the approach of reagents to the amino group or the adjacent ring positions.

N-ethyl Group: The ethyl group on the nitrogen atom introduces steric bulk directly at the reaction center for many of aniline's reactions. This steric hindrance can affect the accessibility of the nitrogen's lone pair for protonation or reaction with electrophiles. slideshare.net The conformation of the ethyl group will be crucial in determining the extent of this steric shielding.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational landscapes, flexibility, and intermolecular interactions. nih.govajchem-a.com

For this compound, MD simulations could elucidate several key aspects:

Conformational Analysis: The molecule has several rotatable bonds, including the C-N bond, the N-C(ethyl) bond, and the C-O bond of the methoxy group. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. aip.org This includes the orientation of the N-ethyl group and the methoxy group relative to the plane of the benzene ring.

Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, allowing for an understanding of how intermolecular interactions, such as hydrogen bonding between the amine hydrogen and solvent molecules, influence the conformational preferences and reactivity of the compound.

Dynamics of the N-ethyl Group: The flexibility of the N-ethyl group can be characterized, revealing how it might shield the nitrogen atom or influence the planarity of the amino group. Studies on substituted anilines have shown that the amino group is nonplanar, and the degree of this non-planarity can be affected by substituents. afit.eduresearchgate.net

Applications in Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, ethylamino, and methoxy (B1213986) groups on the aromatic ring of 3-bromo-N-ethyl-5-methoxyaniline provides multiple reactive sites. This allows chemists to selectively modify the molecule, paving the way for the synthesis of a diverse range of complex organic structures.

The aniline (B41778) scaffold is a common feature in many biologically active compounds. This compound serves as a crucial starting material for the synthesis of various pharmaceutical and agrochemical intermediates. For instance, a related compound, 3-bromo-4-methoxyaniline, is utilized in the preparation of analogs of the anticancer drug Combretastatin A-4 and inhibitors of cell cycle checkpoint kinase 1 (CHK1). google.com It is also a precursor for compounds with potential applications in treating obesity, stroke, and certain types of cancer. google.com The presence of the bromine atom in this compound allows for the introduction of other functional groups through cross-coupling reactions, a common strategy in the synthesis of modern pharmaceuticals. The methoxy and ethylamino groups can also be modified to fine-tune the biological activity of the final product.

The aromatic nature of this compound, combined with its reactive functional groups, makes it a valuable building block for the creation of advanced materials and dyes. dyenamo.se The bromo group can be used to polymerize the molecule or to attach it to other molecular scaffolds, leading to the formation of new polymers with tailored electronic or optical properties. The amine and methoxy groups can influence the color and fluorescence of dye molecules derived from this compound. The ability to create a variety of derivatives from this starting material allows for the systematic development of new materials with specific, desired characteristics.

Derivatization Strategies for the Generation of Novel Chemical Entities

The inherent reactivity of this compound allows for extensive derivatization, opening up avenues for the creation of novel chemical entities with potentially unique properties.

By systematically replacing the bromine atom or modifying the ethylamino and methoxy groups, a library of analogues with varied substitution patterns can be generated. For example, the bromine atom can be replaced with other halogens, alkyl groups, or aryl groups through various coupling reactions. The ethyl group on the nitrogen can be swapped for other alkyl or aryl substituents, and the methoxy group can be demethylated to a hydroxyl group or converted to other alkoxy groups. This modular approach allows for the creation of a diverse set of molecules based on the 3-amino-5-methoxyaniline core.

Exploration of the Compound or its Derivatives as Ligands in Catalysis

The nitrogen and oxygen atoms in this compound and its derivatives possess lone pairs of electrons, making them potential coordinating atoms for metal ions. This opens up the possibility of using these compounds as ligands in catalysis. While direct applications of this compound as a ligand may not be extensively documented, the principle of using substituted anilines and related structures as ligands is well-established. By designing and synthesizing derivatives with specific chelating moieties, it is conceivable to develop new catalysts for a variety of organic transformations. The electronic properties of the aromatic ring, influenced by the bromo, ethylamino, and methoxy groups, can be fine-tuned to modulate the catalytic activity of the resulting metal complex.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of N-alkylated anilines often involves the use of hazardous alkyl halides and stoichiometric amounts of base, leading to significant waste generation. vedantu.comacsgcipr.org Future research is intensely focused on developing greener alternatives for the synthesis of 3-bromo-N-ethyl-5-methoxyaniline, starting from its precursor, 3-bromo-5-methoxyaniline (B176949).

One of the most promising sustainable methods is catalytic N-alkylation using ethanol as a "green" ethylating agent. This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the temporary oxidation of the alcohol to an aldehyde by a catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen atoms borrowed from the alcohol, with water being the only byproduct. nih.gov Catalysts for this transformation are evolving from precious metals like ruthenium and iridium to more abundant and less toxic first-row transition metals such as manganese and iron. nih.govresearchgate.net Research in this area for this compound would involve screening various non-precious metal catalysts and optimizing reaction conditions to achieve high selectivity for mono-N-ethylation, avoiding the common side reaction of overalkylation. youtube.com

Another environmentally friendly approach is the use of ionic liquids as reaction media. These non-volatile solvents can enhance reaction rates and selectivity in N-alkylation reactions while allowing for easier separation and recycling of the catalyst and solvent system. rsc.org The use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, also presents a biodegradable and cost-effective alternative to traditional organic solvents. csic.es

The table below illustrates a hypothetical study on the sustainable synthesis of this compound, comparing different catalytic systems.

EntryCatalyst (mol%)Alkylating AgentSolventTemperature (°C)Yield (%)
1Mn-pincer (2)EthanolToluene (B28343)11085
2Fe(acac)₃ (5)Ethanol2-Methyl-THF12078
3Ru-macho (1)EthanolToluene10092
4K₂CO₃ (stoic.)Ethyl bromideAcetonitrile8075 (Traditional)
5NoneEthanol[bmim][BF₄]10065

This table is illustrative and represents potential research findings.

Integration of Synthesis with Flow Chemistry and Automated Reaction Optimization Platforms

The transition from batch to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. chemicalindustryjournal.co.ukjst.org.innjbio.com The synthesis of this compound is well-suited for this technology. Flow reactors offer superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net This enhanced control can also improve selectivity and reduce the formation of impurities. A continuous flow setup for the N-ethylation of 3-bromo-5-methoxyaniline would involve pumping streams of the aniline (B41778), ethanol, and a solubilized or heterogeneous catalyst through a heated reactor coil, with the product emerging continuously.

Furthermore, flow chemistry platforms can be integrated with automated reaction optimization systems. These systems use machine learning algorithms to intelligently explore the reaction parameter space (e.g., temperature, pressure, residence time, and catalyst loading) to rapidly identify the optimal conditions for yield and purity. nih.gov This automated approach minimizes manual experimentation and can lead to more robust and efficient processes. Computational Fluid Dynamics (CFD) can also be employed to model and predict the performance of flow reactors, further accelerating the optimization process. rsc.org

Discovery of Novel Reactivity Modes and Unprecedented Chemical Transformations

While the N-ethyl group modifies the nucleophilicity of the amine, the core structure of this compound offers several avenues for novel reactivity. The bromine atom is a prime site for cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future research could explore the use of this compound as a building block to construct more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the C3 position. The electronic effects of the N-ethyl and methoxy (B1213986) groups would influence the reactivity of the C-Br bond in these transformations.

The aromatic ring itself is activated by the strong electron-donating methoxy and N-ethylamino groups, making it susceptible to further electrophilic aromatic substitution . While the existing substituents direct incoming electrophiles to specific positions (ortho and para), exploring reactions under various conditions could lead to the synthesis of polysubstituted anilines with unique electronic and steric properties.

Moreover, the development of novel catalytic systems could unlock unprecedented transformations. For instance, recent advances in photoredox catalysis could enable new types of reactions that are not accessible through traditional thermal methods, such as the direct C-H functionalization of the aromatic ring or novel coupling reactions. rsc.org

Application of Advanced in situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully leverage the benefits of continuous flow synthesis and automated optimization, real-time analytical techniques are crucial. Process Analytical Technology (PAT) , particularly the use of in situ spectroscopic methods, allows for the continuous monitoring of reaction progress without the need for sampling and offline analysis.

For the synthesis of this compound, techniques such as Near-Infrared (NIR) and Raman spectroscopy could be integrated directly into the flow reactor. researchgate.net These spectroscopic probes can provide real-time data on the concentration of reactants, intermediates, and the final product. This information is invaluable for ensuring the process remains within the desired parameters and for building accurate kinetic models. For example, NIR spectroscopy has been successfully used to monitor Grignard alkylation reactions in continuous flow, a testament to its potential for tracking similar C-N bond-forming reactions. researchgate.net

The data gathered from these in situ techniques can be fed back into the automated control system, creating a closed-loop system that can self-optimize and maintain stable operation over extended periods.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionYield (%)Purity (%)Reference
BrominationNBS, DMF, 0°C7892
AlkylationEthyl iodide, K₂CO₃, DMF6595

What advanced techniques are recommended for structural characterization of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL, SHELXS) for refinement, leveraging high-resolution data to resolve bond angles and torsional strain .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects (e.g., methoxy at δ 3.8 ppm, ethyl group splitting patterns) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 244.02 (calculated: 244.04) .

How does thermal stability vary between this compound and its polymeric derivatives?

Answer:

  • Thermogravimetric analysis (TGA) : The monomer shows stability up to 200°C, while polyaniline derivatives (e.g., poly(o-methoxyaniline)) degrade at 270–560°C, depending on counterions .
  • Differential scanning calorimetry (DSC) : Glass transitions (Tg) for polymers range from 120–150°C, influenced by bromine’s electron-withdrawing effects .

Q. Table 2: Thermal Properties

CompoundDecomposition Temp (°C)Tg (°C)Reference
Monomer200N/A
Polymer (HCl salt)320135

How can contradictory reports on electrical conductivity in methoxyaniline derivatives be resolved?

Answer:

  • Mechanistic studies : Polaron hopping (small polaron model) explains conductivity in doped polymers, while diamagnetic behavior in pure forms suggests limited charge carriers .
  • Multi-technique validation : Combine EPR (to detect free radicals) and four-probe conductivity measurements under controlled humidity .

What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep at 0–6°C in amber vials to prevent bromine loss or decomposition .
  • PPE : Use nitrile gloves, fume hoods, and ANSI-approved goggles. Avoid contact with oxidizing agents (risk of exothermic bromine release) .

How can computational modeling predict reactivity of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., bromine substitution trends) .
  • Molecular docking : Screen for bioactivity (e.g., antibacterial targets) using AutoDock Vina and PubChem bioassay data .

What analytical methods validate purity and identity during synthesis?

Answer:

  • Elemental analysis : Match C, H, N percentages (±0.3% theoretical) .
  • HPLC-DAD : Use C18 columns (MeCN:H₂O = 70:30) with UV detection at 254 nm .

Can this compound serve as a monomer for conductive polymers?

Answer:
Yes, via oxidative polymerization (APS/HCl). However, bromine’s steric hindrance may reduce conjugation length compared to non-brominated analogs. Optimize doping with CSA (camphorsulfonic acid) to enhance conductivity (σ ≈ 10⁻³ S/cm) .

What degradation pathways occur under ambient conditions?

Answer:

  • Hydrolysis : Methoxy groups are stable, but bromine may hydrolyze to hydroxyl in humid conditions (pH > 9) .
  • Photodegradation : UV light induces C-Br bond cleavage; monitor via GC-MS for debrominated byproducts .

How should researchers address discrepancies in reported spectroscopic data?

Answer:

  • Controlled replicates : Repeat experiments under identical conditions (solvent, concentration).
  • Reference standards : Compare with CIF files from CCDC (e.g., CCDC 2050501 for related structures) .
  • Collaborative validation : Share raw data via platforms like Zenodo to enable peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.